Diisodecyl phthalate

Description

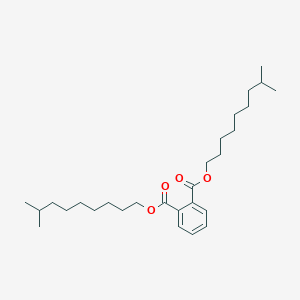

This compound is a phthalate ester and a diester.

Properties

IUPAC Name |

bis(8-methylnonyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFDTKUVRCTHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4, Array | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274032 | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisodecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96 | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147 | |

| Record name | Diisodecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

26761-40-0, 89-16-7, 68515-49-1, 119394-45-5 | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisodecyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisodecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119394455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-''isodecyl'' phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF93T741QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-58 °F (NTP, 1992), -50 °C | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Molecular Architecture of Diisodecyl Phthalate: More Than a Single Structure

An In-Depth Technical Guide to the Synthesis and Chemical Structure of Diisodecyl Phthalate (DIDP)

This guide provides an in-depth exploration of this compound (DIDP), a high molecular weight phthalate plasticizer essential in the polymer industry. We will dissect its complex isomeric structure, which is fundamental to its performance, and detail the chemical processes for its synthesis, from fundamental reaction mechanisms to industrial-scale purification. This document is intended for researchers, chemists, and professionals in drug development and material science who require a deep technical understanding of this compound.

This compound (DIDP) is a diester of phthalic acid, bearing the general chemical formula C₂₈H₄₆O₄.[1][2][3] It is produced through the esterification of phthalic anhydride with isodecyl alcohol.[1][2][4][5] However, a critical point of understanding is that commercial DIDP is not a single, discrete chemical compound. Instead, it is a complex mixture of structural isomers.[3][6][7][8]

The Foundation of Isomerism: Isodecyl Alcohol

The isomeric complexity of DIDP originates from its alcohol precursor, isodecanol. "Isodecanol" is a generic term for a mixture of branched, ten-carbon (C10) alcohols.[9] Consequently, the "isodecyl" groups attached to the phthalate core are not linear chains. They are a collection of various branched C10 alkyl groups. The primary isomeric structures found in the alkyl chains of DIDP include trimethylheptyl, dimethyloctyl, and methylnonyl groups.[7]

This isomeric variety is not a flaw but a defining feature. The mixture of branched chains disrupts molecular packing, contributing to DIDP's extremely low melting point (approx. -50°C) and its efficacy as a plasticizer.[1][2] This complexity means that different commercial grades of DIDP can be identified by distinct CAS numbers, such as 26761-40-0 and 68515-49-1, which reflect different isomeric distributions.[7][10]

Structure-Property Causality

The unique molecular structure of DIDP directly dictates its valuable physical and chemical properties:

-

High Thermal Stability and Low Volatility: With an average molecular weight of approximately 446.7 g/mol and a boiling point exceeding 350°C, DIDP is significantly less volatile than lower molecular weight phthalates like DEHP.[1][2][3] This is a direct consequence of the long C10 alkyl chains, which increase intermolecular van der Waals forces. This property is crucial for applications requiring durability at high temperatures, such as automotive interiors and wire insulation.[2][10]

-

Excellent Plasticizing Efficiency: The bulky, branched alkyl chains effectively separate the rigid polymer chains of materials like polyvinyl chloride (PVC). This separation reduces the polymer's internal intermolecular forces, increasing its flexibility, softness, and ductility.

-

Low Migration and High Permanence: The high molecular weight and branched structure physically hinder the DIDP molecules from migrating out of the polymer matrix.[1][2] This results in a longer service life for the plasticized product and reduces the potential for extraction into contacting substances.[2]

Caption: General chemical structure of this compound (DIDP).

The Synthesis of this compound: A Stepwise Approach

The industrial production of DIDP is a well-established process centered on the Fischer-Speier esterification of phthalic anhydride with isodecyl alcohol.[3][4] The synthesis is not a single-step reaction but a sequential process designed to maximize yield and purity.

The Core Reaction Mechanism

The overall transformation involves two distinct stages:

-

Monoesterification (Ring Opening): The first equivalent of isodecanol rapidly attacks one of the carbonyl carbons of the phthalic anhydride ring. This nucleophilic acyl substitution is an exothermic and essentially irreversible reaction that opens the anhydride ring to form mono-isodecyl phthalate (MIDP), a molecule containing both an ester and a carboxylic acid group.[9][11][12] This step typically does not require a catalyst and proceeds readily at moderate temperatures (140-150°C).[9]

-

Diesterification: The second, more challenging step involves the esterification of the remaining carboxylic acid group on the MIDP with a second molecule of isodecanol. This reaction is reversible and endothermic.[9] To drive the reaction to completion, two conditions are essential:

-

Catalysis: An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

-

Water Removal: Water is a byproduct of this step. According to Le Châtelier's principle, the continuous removal of water from the reaction mixture is necessary to shift the equilibrium towards the formation of the di-ester product.[13][14]

-

Caption: The two-step reaction pathway for DIDP synthesis.

Experimental Protocol: From Reactants to Refined Product

The following protocol outlines a representative industrial process for synthesizing high-purity DIDP. The causality behind each step is explained to provide a complete operational logic.

Materials & Equipment:

-

Reactants: Phthalic Anhydride (PA), Isodecyl Alcohol (IDA). A molar excess of IDA (e.g., 2.5:1 to 2.7:1 IDA:PA) is used to ensure complete conversion of the PA and to act as a solvent.[9]

-

Catalyst: Isopropyl titanate is a common choice due to its high activity and lower corrosivity compared to traditional mineral acids.[9][13] Other options include solid acid catalysts, which are considered a greener alternative.[1][2]

-

Neutralizing Agent: 5-10% aqueous sodium hydroxide or sodium carbonate solution.

-

Equipment: Jacketed glass or stainless-steel reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation column connected to a condenser and vacuum system for water removal.

Step-by-Step Methodology:

-

Reactor Charging & Inerting:

-

Action: Charge the reactor with phthalic anhydride and the specified molar excess of isodecyl alcohol.

-

Rationale: The excess alcohol ensures the reaction equilibrium favors product formation. The system is then purged with nitrogen. This inert atmosphere is maintained throughout the process to prevent oxidation of the alcohols and other reactants at high temperatures, which would otherwise lead to colored impurities and byproducts.[9]

-

-

Monoesterification:

-

Action: Begin agitation and heat the mixture to 140-150°C. Hold at this temperature for approximately 10-30 minutes.[9]

-

Rationale: This temperature range is optimal for the rapid and complete conversion of phthalic anhydride to the monoester without significant side reactions. The reaction is exothermic, so careful temperature control is necessary.

-

-

Diesterification:

-

Action: Add the catalyst (e.g., isopropyl titanate, typically 0.05-0.3% by weight of total reactants).[9] Increase the temperature to 210-230°C.[9]

-

Rationale: Higher temperatures are required to overcome the activation energy of the second, slower esterification step. The catalyst significantly increases the reaction rate. Water begins to distill from the mixture as it is formed. Applying a gradual vacuum can aid in its removal, further driving the reaction forward.

-

-

Reaction Monitoring & Completion:

-

Action: Monitor the reaction progress by measuring the amount of water collected or by periodically taking samples and measuring the acid number. The reaction is considered complete when the acid number drops to a pre-determined low value (e.g., < 0.1 mg KOH/g). The reaction time is typically 3-4 hours.[9]

-

Rationale: The acid number directly correlates to the concentration of unreacted mono-isodecyl phthalate (a carboxylic acid). A low and stable acid number indicates that the conversion to the neutral diester is maximized.

-

-

Purification - The Self-Validating System:

-

Rationale: This multi-step purification is a self-validating system. Each step is designed to remove a specific class of impurity, and the success of the entire sequence is confirmed by the final product's quality parameters (purity, color, acid number).

-

Step 5a: Excess Alcohol Removal (Stripping): The crude ester is subjected to steam or vacuum stripping at elevated temperatures (e.g., 180°C) to distill off the excess unreacted isodecyl alcohol for recycling.[9]

-

Step 5b: Neutralization: The crude product is cooled (e.g., to 90-95°C) and washed with a dilute alkaline solution (e.g., NaOH).[9] This step neutralizes and removes the acidic catalyst and any remaining traces of the acidic monoester, forming water-soluble salts.

-

Step 5c: Water Washing: The organic layer is then washed with hot deionized water one or more times until the aqueous layer is neutral (pH 7-8).[9] This removes the salts formed during neutralization and any residual alkali.

-

Step 5d: Final Filtration: The final product is often passed through a filter press with filter aids (like activated carbon or diatomaceous earth) to remove any fine particulate matter and trace color bodies, yielding a clear, bright final product.[9]

-

Caption: A comprehensive workflow for the synthesis and purification of DIDP.

Analytical Characterization and Data Presentation

Ensuring the final DIDP product meets specifications requires rigorous analytical testing. The complex isomeric nature of DIDP presents unique analytical challenges.

Key Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique for confirming identity and determining purity. Due to the large number of closely related isomers, GC analysis of DIDP does not yield sharp, individual peaks. Instead, it produces a characteristic unresolved "hump" or cluster of co-eluting peaks.[15][16] While individual isomer quantification is difficult, the total area of this cluster is used to determine overall purity. The mass spectrometer is crucial for identification, as all isomers fragment to produce a characteristic base peak at an m/z of 149, corresponding to the protonated phthalic anhydride ion.[16]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also a robust method for quantifying DIDP. It can be used as an alternative or complementary technique to GC for assay determination.[17][18]

-

Acid-Base Titration: Used to determine the Acid Number, a critical quality control parameter that quantifies residual acidity.[9]

-

Karl Fischer Titration: The standard method for accurately determining water content.

Quantitative Data Summary:

The table below summarizes the key physical and chemical properties of a typical technical grade this compound.

| Property | Typical Value | Source(s) |

| Chemical Formula | C₂₈H₄₆O₄ (Average) | [1][10] |

| Molecular Weight | ~446.7 g/mol (Average) | [3][8] |

| Appearance | Clear, Colorless, Viscous Liquid | [7][19] |

| Assay / Purity | ≥ 99.5% | [10] |

| Density @ 20°C | 0.96 - 0.97 g/cm³ | [8][19] |

| Boiling Point | 250-257°C @ 0.5 kPa (7 hPa) | [8] |

| Melting Point | Approx. -50°C | [1][8] |

| Flash Point | 225 - 240°C (Closed Cup) | [19][20] |

| Water Solubility | Insoluble / Negligible | [19][21] |

| Acid Number | < 0.1 mg KOH/g | [9] |

Conclusion

This compound is a cornerstone high-performance plasticizer whose value is derived directly from its complex, isomeric chemical structure. Its synthesis via a two-stage esterification of phthalic anhydride and isodecanol is a mature industrial process, where precise control over reaction conditions and a thorough, multi-step purification protocol are paramount to achieving the high purity required for demanding applications. A comprehensive understanding of its isomeric nature is essential for its correct analytical characterization and for appreciating the structure-property relationships that make it a durable and permanent plasticizer for a wide range of polymer systems.

References

- This compound (DIDP): Chemical Properties, Applications and Safety Assessment. (2025). Self-publishing.

- CN1733695A - this compound preparation method.

- This compound (DIDP). PENPET Petrochemical Trading.

- Chemical properties and industrial applications of Diisodecyl Phthal

- Diisodecyl phthal

- This compound (CID 33599).

- This compound. Australian Industrial Chemicals Introduction Scheme.

- DIISODECYL PHTHAL

- Safety data sheet - Diisodecyl phthal

- ICSC 0875 - DIISODECYL PHTHAL

- Diisodecyl phthal

- Determination of Phthalates in Drinking Water by UHPLC with UV Detection. Thermo Fisher Scientific.

- DIDP. NAN YA Plasticizer.

- Development of a Method for Analysis of Phthalate Esters in Vegetable Oils. (2013). Sigma-Aldrich.

- CAS 89-16-7: Diisodecyl phthal

- Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Agilent.

- Phthalates Analysis. SGS PSI - Polymer Solutions.

- Diisodecyl Phthal

- Preparation of plasticizer esters from phthalic anhydride residue.

- Diisodecyl phthal

- Reactions of Phthalic Anhydride with Alcohols. (1997). Asian Journal of Chemistry, 9(3), 379-387.

- Phthalic anhydride. Wikipedia.

- Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS.

- Characterising plasticised cellulose acetate-based historic artefacts by NMR spectroscopy. (2020). UCL Discovery.

- Esterific

- This compound, Technical Grade, Liquid, 442 lb Drum. Univar Solutions.

Sources

- 1. gst-chem.com [gst-chem.com]

- 2. gst-chem.com [gst-chem.com]

- 3. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DIDP│NAN YA Plasticizer│PVC additives [npc.com.tw]

- 5. daxxgrp.com [daxxgrp.com]

- 6. This compound – Essential for PVC and Acrylic Plastics. [penpet.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. CN1733695A - this compound preparation method - Google Patents [patents.google.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. asianpubs.org [asianpubs.org]

- 12. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 13. US5534652A - Preparation of plasticizer esters from phthalic anhydride residue - Google Patents [patents.google.com]

- 14. scribd.com [scribd.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. agilent.com [agilent.com]

- 19. univarsolutions.com [univarsolutions.com]

- 20. ICSC 0875 - this compound [inchem.org]

- 21. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Physicochemical Properties of Diisodecyl Phthalate (DIDP)

Introduction

Diisodecyl phthalate (DIDP) is a high molecular weight phthalate ester that serves as a primary plasticizer in a multitude of polymer applications, most notably in flexible polyvinyl chloride (PVC). Its principal function is to impart flexibility, durability, and longevity to otherwise rigid materials. This technical guide provides an in-depth exploration of the core physicochemical properties of DIDP, offering a critical resource for researchers, scientists, and professionals in drug development and material science. Understanding these fundamental properties is paramount for predicting the behavior, fate, and potential impact of DIDP in various environmental and biological systems, as well as for optimizing its application in industrial formulations.

Unlike lower molecular weight phthalates, DIDP is not a single chemical entity but rather a complex mixture of isomers, a crucial factor that influences its physical and chemical characteristics and contributes to the variability observed in reported data. This guide will delve into the nuances of its isomeric composition and the resulting implications for its physicochemical profile.

Chemical Identity and Composition

This compound is the diester of phthalic acid and isodecyl alcohol. The "isodecyl" designation refers to a branched ten-carbon alkyl group. Commercial DIDP is synthesized from phthalic anhydride and a mixture of isomeric C10 alcohols, leading to a product that is a complex blend of various branched-chain isomers.[1][2]

-

Chemical Formula: C₂₈H₄₆O₄[1]

-

Molecular Weight (average): Approximately 446.7 g/mol [3]

-

CAS Numbers: 26761-40-0 and 68515-49-1 (representing different isomer mixtures)

The specific isomeric composition of commercial DIDP can vary depending on the manufacturing process of the isodecyl alcohol precursor. Isodecyl alcohol is typically produced through the oligomerization of propylene followed by hydroformylation. This process results in a variety of branched C10 alcohol isomers. Consequently, the final DIDP product is a mixture of these different phthalate diesters. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to characterize the isomer distribution in commercial DIDP.[4][5] The analysis often reveals a complex chromatogram with multiple peaks, each corresponding to a different isomer.

Caption: Synthesis of this compound from Phthalic Anhydride and a mixture of Isodecyl Alcohol isomers.

Core Physicochemical Properties

The physicochemical properties of DIDP are a direct consequence of its molecular structure and isomeric complexity. These properties dictate its behavior in various matrices and are essential for risk assessment and application design.

Table 1: Summary of Key Physicochemical Properties of this compound

| Property | Value | Test Conditions | Reference(s) |

| Appearance | Clear, colorless to pale yellow, viscous, oily liquid | Ambient | [6] |

| Odor | Mild | Ambient | [6] |

| Boiling Point | 250-257 °C | at 0.5 kPa | [1] |

| Melting Point | Approximately -50 °C | - | [1] |

| Density | 0.96-0.97 g/cm³ | at 20 °C | [1] |

| Vapor Pressure | < 5.0 x 10⁻⁷ mmHg (approximately 6.6 x 10⁻⁵ Pa) | at 25 °C | [3] |

| Water Solubility | < 0.001 mg/L | at 20 °C | [7] |

| Octanol-Water Partition Coefficient (log Kow) | > 8 | - | [8] |

In-Depth Analysis and Experimental Methodologies

For a substance like DIDP, which is characterized by high molecular weight, low volatility, and extremely low water solubility, the choice of experimental methodology for determining its physicochemical properties is critical. Standard methods often require adaptation to overcome challenges such as the formation of microemulsions and slow equilibration times. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals, which are the gold standard for generating reliable data.

Water Solubility

The aqueous solubility of DIDP is exceedingly low, a characteristic that significantly influences its environmental fate and bioavailability. The determination of such low solubilities is challenging and prone to error if not conducted with appropriate methodology.

Causality Behind Experimental Choice: For poorly soluble substances like DIDP, the traditional shake-flask method can lead to the formation of micro-emulsions or colloidal suspensions, resulting in an overestimation of the true solubility. The OECD Guideline 105: Water Solubility , specifically the Column Elution Method , is the preferred approach for substances with solubilities below 10⁻² g/L.[7][9][10] This method minimizes mechanical agitation and allows for a gradual saturation of water with the test substance.

-

Preparation of the Column: A column is packed with an inert support material (e.g., glass beads or silica gel) coated with an excess of DIDP. This is achieved by dissolving DIDP in a volatile solvent, mixing it with the support material, and then evaporating the solvent completely.

-

Elution: Water is pumped through the column at a slow, constant flow rate. The temperature of the system is maintained at a constant value, typically 20 ± 0.5 °C.

-

Equilibration and Sampling: The eluate is collected in fractions over time. The concentration of DIDP in each fraction is determined using a sensitive analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

Determination of Solubility: The concentration of DIDP in the eluate will initially increase and then plateau as the water becomes saturated. The water solubility is determined from the mean concentration of the plateau fractions.

Caption: Experimental workflow for determining the water solubility of DIDP using the OECD 105 Column Elution Method.

Vapor Pressure

DIDP is a low-volatility compound, and its vapor pressure is correspondingly very low. Accurate measurement of such low vapor pressures requires specialized techniques.

Causality Behind Experimental Choice: For substances with low vapor pressures, methods that rely on direct pressure measurement can be inaccurate. The OECD Guideline 104: Vapour Pressure describes several methods suitable for different vapor pressure ranges. For a compound like DIDP, the Static Method is a viable option.[11][12][13][14][15] This method involves introducing the substance into a vacuum and measuring the equilibrium pressure at a given temperature.

-

Apparatus: A thermostatically controlled vacuum-tight apparatus equipped with a pressure measuring device (e.g., a capacitance manometer) is used.

-

Sample Introduction: A small, degassed sample of DIDP is introduced into the apparatus.

-

Evacuation and Equilibration: The apparatus is evacuated to a high vacuum to remove any residual air. The temperature is then set and allowed to stabilize. The system is left to equilibrate until the vapor pressure of the DIDP reaches a constant value.

-

Measurement: The equilibrium vapor pressure is recorded at a specific temperature. The measurement is repeated at several different temperatures to establish the vapor pressure curve.

Caption: Logical flow for vapor pressure determination of DIDP via the OECD 104 Static Method.

Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient (Kow) is a critical parameter for predicting the environmental partitioning and bioaccumulation potential of a chemical. For highly hydrophobic substances like DIDP, with a high log Kow, the standard shake-flask method (OECD 107) is not suitable.

Causality Behind Experimental Choice: The high log Kow of DIDP means that it has a very strong preference for the octanol phase over the water phase. In a shake-flask experiment, this leads to extremely low concentrations in the aqueous phase, which are difficult to measure accurately. Furthermore, vigorous shaking can create micro-emulsions of octanol in water, leading to an overestimation of the concentration in the aqueous phase and a significant underestimation of the Kow value.[8] The OECD Guideline 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method is designed to overcome these challenges for highly lipophilic substances (log Kow > 5).[16][17][18][19] This method uses gentle, continuous stirring to achieve equilibrium without the formation of emulsions.

-

Apparatus: A thermostatically controlled, stirred reactor vessel is used. The stirring is gentle and continuous to ensure mixing without creating a vortex or dispersing one phase into the other.

-

Phase Preparation: n-Octanol and water are mutually saturated before the experiment.

-

Equilibration: A known amount of DIDP is added to the two-phase system. The mixture is stirred at a constant temperature (e.g., 25 °C) for an extended period to allow for equilibrium to be reached.

-

Sampling and Analysis: At various time intervals, samples are taken from both the octanol and water phases. The phases are separated by centrifugation to ensure complete separation. The concentration of DIDP in each phase is determined by a suitable analytical method (e.g., GC-MS).

-

Calculation of Kow: The Kow is calculated as the ratio of the concentration of DIDP in the octanol phase to its concentration in the water phase at equilibrium.

Caption: Workflow for determining the octanol-water partition coefficient of DIDP using the OECD 123 Slow-Stirring Method.

Stability and Degradation

The persistence of DIDP in the environment is governed by its stability and its susceptibility to various degradation processes.

-

Hydrolysis: Phthalate esters can undergo hydrolysis, breaking down into phthalic acid and the corresponding alcohol. However, for high molecular weight phthalates like DIDP, this process is generally slow under environmental pH and temperature conditions.

-

Biodegradation: Microbial degradation is a significant pathway for the removal of DIDP from the environment. Studies have shown that certain bacteria can efficiently degrade DIDP, initially breaking it down into monoisodecyl phthalate and then further to phthalic acid.[20]

-

Photodegradation: DIDP can undergo photodegradation when exposed to sunlight, particularly in the atmosphere. The process involves the reaction of DIDP with photochemically produced hydroxyl radicals. The degradation byproducts of other phthalates, such as diethyl phthalate and dibutyl phthalate, have been studied and can include smaller esters, benzoic acid, and ring-opening products.[21][22][23][24] While specific quantitative data for DIDP is limited, its UV absorption spectrum, which shows an absorption band around 275 nm with a tail extending beyond 290 nm, indicates its potential for direct photolysis.[9]

Conclusion

The physicochemical properties of this compound are complex, largely due to its nature as an isomeric mixture. Its high molecular weight, low water solubility, low vapor pressure, and high octanol-water partition coefficient are defining features that dictate its behavior in both industrial applications and the environment. Accurate determination of these properties requires specialized experimental methodologies, such as those outlined in the OECD guidelines, to account for the challenges posed by its hydrophobicity and low volatility. For researchers and professionals working with DIDP, a thorough understanding of these properties and the methods used to measure them is essential for informed decision-making, from product formulation to environmental risk assessment.

References

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

-

PhytoSafe. (n.d.). OECD 105. Retrieved from [Link]

-

OECD. (2006). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing. [Link]

-

OECD. (2006). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 104: Vapour Pressure. OECD Publishing. [Link]

-

Analytice. (2021, January 7). OECD test n°104: Vapour pressure. [Link]

-

consilab.de. (n.d.). Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104). [Link]

-

ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

-

EUROLAB. (n.d.). OECD 104 Vapor Pressure. [Link]

-

Government of Canada. (n.d.). New Substances Notification. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

Pacific E-corisk. (n.d.). Vapor pressure for physical chemistry testing. [Link]

-

Analytice. (2021, April 12). Partition coefficient: slow stirring method according to OECD 123. [Link]

-

OECD. (2022). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Northeastern University Library. (n.d.). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [Link]

-

FINDit. (n.d.). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [Link]

-

Frontiers in Environmental Science. (2020). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. [Link]

-

MDPI. (2020). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts. [Link]

-

ACS Publications. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

-

PubMed. (2016). Solution for blank and matrix difficulties encountered during phthalate analysis of edible oils by high performance liquid chromatography coupled with tandem mass spectrometry. [Link]

-

ResearchGate. (2021). Comparison of log Kow results using HPLC [this study (blue) and...[Link]

-

Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. [Link]

-

Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]

-

ResearchGate. (2015). simultaneous degradation of some phthalate esters under fenton and photo-fenton oxidation processes. [Link]

-

Chromatography Online. (2011). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. [Link]

-

National Center for Biotechnology Information. (n.d.). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. [Link]

-

Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]

-

PubMed. (2018). [Determination of n-octanol/water partition coefficients for persistent organic pollutants by reversed-phase high performance liquid chromatography with dual-point retention time correction]. [Link]

-

PubMed. (2009). Biodegradation of this compound (DIDP) by Bacillus sp. SB-007. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

ResearchGate. (2014). Photocatalytic Degradation of Diethyl Phthalate (DEP) in Water Using TiO2. [Link]

-

U.S. Environmental Protection Agency. (2019). This compound (DIDP) Reference List. [Link]

-

ResearchGate. (2010). Photochemical degradation of diethyl phthalate with UV/H2O2. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 6. CAS 89-16-7: this compound | CymitQuimica [cymitquimica.com]

- 7. oecd.org [oecd.org]

- 8. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.co.uk]

- 13. consilab.de [consilab.de]

- 14. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 19. search.library.doc.gov [search.library.doc.gov]

- 20. eqipped.com [eqipped.com]

- 21. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 22. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Toxicological Profile of Diisodecyl Phthalate (DIDP) in Animal Models: An In-Depth Technical Guide

Introduction

Diisodecyl phthalate (DIDP) is a high-production-volume chemical primarily used as a plasticizer in a wide variety of polymer products to enhance their flexibility and durability. Its widespread use has prompted comprehensive toxicological evaluation to understand its potential impact on biological systems. This technical guide provides an in-depth analysis of the toxicological profile of DIDP in various animal models, synthesizing key findings from acute, subchronic, chronic, reproductive, and developmental toxicity studies. We will delve into the toxicokinetics of DIDP, explore its primary mechanisms of action, and present detailed experimental protocols for key toxicological assessments. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the preclinical safety profile of DIDP.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The biological fate of DIDP has been characterized in animal models, primarily in rats. Understanding its toxicokinetics is crucial for interpreting toxicity data and extrapolating findings to potential human exposure scenarios.

Absorption

The absorption of DIDP is dependent on the route of exposure and the administered dose.

-

Oral Administration: Gastrointestinal absorption of DIDP is inversely related to the dose, suggesting a saturable absorption mechanism. In rats, at a low dose of 0.1 mg/kg, absorption is approximately 56%, decreasing to 46% at 11.2 mg/kg, and further to 17% at a high dose of 1,000 mg/kg.[1][2] As the dose increases, a larger proportion of the unabsorbed compound is eliminated in the feces.[1]

-

Dermal Exposure: Dermal absorption of DIDP is very low in rats, estimated to be a maximum of 4% of the applied dose over 7 days.[1] In vitro studies suggest that human skin is even less permeable to DIDP than rat skin.[1]

-

Inhalation: Inhaled DIDP aerosol appears to be readily absorbed, with an estimated bioavailability of around 75%.[1][3]

Distribution

Following absorption, DIDP and its metabolites are distributed to various tissues. The highest concentrations are typically found in the gastrointestinal tract, liver, and kidneys following oral or inhalation exposure.[1][2] After dermal exposure, the majority of the absorbed dose is found in muscle and adipose tissues.[1] DIDP is not significantly accumulated in tissues and is rapidly eliminated.[1][3] A two-generation study in rats suggested the potential for transfer of DIDP to offspring through maternal milk.[1][3]

Metabolism

DIDP is rapidly and extensively metabolized.[4] The initial step involves hydrolysis to its monoester, monoisodecyl phthalate (MIDP).[1] MIDP is then further oxidized to various secondary metabolites, including mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP).[4] The oxidative monoester derivatives and phthalic acid are the primary metabolites excreted in the urine.[1]

Excretion

The excretion of DIDP and its metabolites occurs through both urine and feces.[1][3] The proportion of excretion via each route depends on the route of administration and the dose. Following oral and inhalation exposure, excretion is shared between urine and feces.[1] With increasing oral doses in rats, fecal excretion becomes the predominant route.[2] After dermal exposure, fecal elimination is the primary route of excretion.[1] The major metabolite found in urine is MCiNP, which has been suggested as a potential biomarker for DIDP exposure.[4]

Toxicological Endpoints in Animal Models

A comprehensive battery of toxicological studies has been conducted to evaluate the potential adverse effects of DIDP in various animal models.

Acute and Subchronic Toxicity

DIDP exhibits low acute toxicity by oral, dermal, and inhalation routes of administration.[1] It is not considered to be an irritant to the skin, eyes, or respiratory system, nor is it a skin or respiratory sensitizer.[1]

Repeated dose subchronic studies have identified the liver and kidneys as the primary target organs for DIDP toxicity.[1][3]

Table 1: Summary of Subchronic Oral Toxicity Studies of DIDP in Rats

| Duration | Species | Dose Levels (% in diet or mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

| 21-day | Fischer 344 Rats | 0, 0.3, 1.2, 2.5% (approx. 300, 1000, 2000 mg/kg/day) | Increased liver and kidney weights at ≥1.2%. Hepatocyte peroxisome proliferation at 2.5%. | 300 (females) | 300 (males, based on increased liver weight at 1000 mg/kg/day) | [2] |

| 13-week | Sprague-Dawley Rats | 0, 0.05, 0.15, 0.5, 1.5% (approx. 0, 35, 105, 350, 1050 mg/kg/day) | Increased liver weights in both sexes at ≥0.5%. Increased kidney weights in males at ≥0.5%. | 105 | 350 | [2] |

| 13-week | Beagle Dogs | 0, 0.3, 0.5, 1% (approx. 0, 15, 75, 300 mg/kg/day) | Increased liver weight. No histological changes in liver, kidney, or testes. | 15 (based on liver effects) | 75 | [2][3] |

Chronic Toxicity and Carcinogenicity

While long-term carcinogenicity studies specifically for DIDP are not available, its potential to induce tumors has been inferred from studies on structurally related phthalates like di(2-ethylhexyl) phthalate (DEHP) and di-isononyl phthalate (DINP), and from its known mechanism of action.[1] In rodents, particularly rats and mice, high doses of these phthalates have been shown to cause liver tumors.[3][5] This effect is widely attributed to peroxisome proliferation, a process that is specific to rodents and is not considered relevant to humans due to significantly lower expression of the peroxisome proliferator-activated receptor alpha (PPARα).[1][3][6] Therefore, the liver tumors observed in rodents are not indicative of a carcinogenic risk to humans.[1][3]

Genotoxicity

Reproductive and Developmental Toxicity

The reproductive and developmental effects of DIDP have been investigated in multi-generational studies in rats.

-

Fertility and Reproduction: In a two-generation reproductive toxicity study in Sprague-Dawley rats, dietary administration of DIDP at levels up to 0.8% (approximately 600 mg/kg/day) had no effects on fertility.[9] While a decrease in the percentage of normal sperm was observed in the P1 generation, the incidence was low.[1] In adult rats, repeated dose toxicity studies did not show any histological effects on reproductive organs.[1]

-

Developmental Toxicity: The primary developmental effect observed in the two-generation rat study was a decrease in offspring survival during the early postnatal period (days 1 to 4), particularly in the F2 generation.[9] This led to the establishment of a No-Observed-Adverse-Effect Level (NOAEL) of 0.06% (approximately 33-50 mg/kg/day) for F2 offspring survival.[1][9] Transient decreases in offspring body weight were also noted before weaning.[9] No significant alterations in developmental landmarks were observed.[9] High doses of DIDP (1000 mg/kg body weight/day) in pregnant rats caused slight fetal malformations, but no effects were seen at 500 mg/kg body weight/day.[3]

Table 2: Summary of Two-Generation Reproductive and Developmental Toxicity Study of DIDP in Rats

| Parameter | F0 Generation | F1 Generation | F2 Generation | NOAEL | Reference |

| Fertility | No effect | No effect | - | 0.8% (approx. 600 mg/kg/day) | [9] |

| Offspring Survival (Postnatal Days 1-4) | - | Reduced at ≥0.2% | Reduced at ≥0.2% (statistically significant) | 0.06% (approx. 50 mg/kg/day) | [9] |

| Offspring Body Weight | - | Transient decrease | Transient decrease | - | [9] |

| Developmental Landmarks | - | No notable alterations | No notable alterations | 0.8% (approx. 600 mg/kg/day) | [9] |

Endocrine Disruption Potential

A comprehensive weight-of-evidence assessment concluded that DIDP is not an endocrine disruptor.[10][11] In vitro studies show that DIDP does not bind to estrogen receptors or induce estrogen receptor-mediated gene expression.[1] In vivo studies in rodents did not demonstrate adverse outcomes related to the disruption of estrogen, androgen, or thyroid pathways.[10][11] While some low molecular weight phthalates are known to have anti-androgenic effects, DIDP, a high molecular weight phthalate, did not produce such effects in adult male rodents or in offspring after in utero exposure.[10][11]

Mechanistic Insights: The Role of PPARα

The primary mechanism underlying the hepatotoxic and carcinogenic effects of DIDP and other phthalates in rodents is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][12]

dot

Caption: Proposed mechanism of DIDP-induced hepatotoxicity in rodents.

PPARα is a ligand-activated transcription factor that regulates the expression of genes involved in lipid metabolism and peroxisome proliferation.[12] The monoester metabolite of DIDP, MIDP, acts as a ligand for PPARα.[5] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to increased transcription of genes encoding for peroxisomal and microsomal fatty acid-oxidizing enzymes. The subsequent proliferation of peroxisomes and imbalance in lipid metabolism can lead to oxidative stress and increased cell proliferation, which, over a prolonged period, can contribute to the development of liver tumors in rodents.[6][12]

It is critical to emphasize the species specificity of this mechanism. Humans express significantly lower levels of PPARα in the liver compared to rodents, making them much less responsive to peroxisome proliferators.[1][6] This is the primary reason why the liver tumors observed in rodents are not considered a relevant endpoint for human health risk assessment.[1][3]

Experimental Protocols for Key Toxicological Studies

The toxicological evaluation of DIDP in animal models generally follows internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).[13] Below are outlines of key experimental protocols.

Subchronic Oral Toxicity Study (OECD TG 408)

-

Objective: To determine the adverse effects of repeated oral exposure to a substance for a period of 90 days.

-

Test Animals: Typically rodents, such as Sprague-Dawley rats. Groups of at least 10 males and 10 females are used for each dose level and a control group.

-

Dose Administration: The test substance is administered orally, usually mixed in the diet or via gavage, daily for 90 days. At least three dose levels and a concurrent control group are used.

-

Observations:

-

Clinical Signs: Daily observation for signs of toxicity.

-

Body Weight and Food/Water Consumption: Recorded weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination (and optionally at interim time points) for analysis of a standard panel of parameters.

-

Ophthalmological Examination: Conducted prior to the study and at termination.

-

-

Pathology:

-